N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-methylthiophene-2-carboxamide
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Overview
Description
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-methylthiophene-2-carboxamide is a chemical compound with a unique structure that combines a benzofuran moiety with a thiophene carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-methylthiophene-2-carboxamide typically involves the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring is synthesized through a cyclization reaction involving a phenol derivative and an aldehyde under acidic conditions.
Attachment of the Thiophene Carboxamide Group: The benzofuran intermediate is then reacted with a thiophene carboxylic acid derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the benzofuran ring can be oxidized to form a ketone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methyl group on the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-methylthiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2-methylbenzamide
- N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[d]thiazole-2-carboxamide
- N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)cyclopentanecarboxamide
Uniqueness
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-methylthiophene-2-carboxamide is unique due to its combination of a benzofuran moiety with a thiophene carboxamide group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-4-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-10-7-13(20-8-10)14(17)16-9-15(18)5-2-3-12-11(15)4-6-19-12/h4,6-8,18H,2-3,5,9H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIVMYMPDVRXBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2(CCCC3=C2C=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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